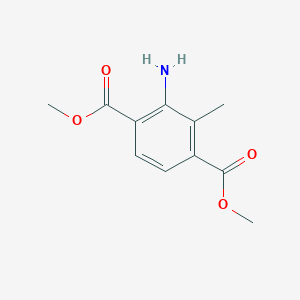

1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-6-7(10(13)15-2)4-5-8(9(6)12)11(14)16-3/h4-5H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFWKEDPMYHBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14186-52-8 | |

| Record name | 1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-methylterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of dimethyl 2-amino-3-methylterephthalate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of dimethyl 2-amino-3-methylterephthalate.

Reduction: Dimethyl 2-amino-3-methylbenzyl alcohol.

Substitution: Halogenated derivatives of dimethyl 2-amino-3-methylterephthalate.

Scientific Research Applications

Medicinal Chemistry

-

Pharmaceutical Intermediates :

- This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to biologically active compounds. For instance, it has been utilized in the synthesis of amino acids and other pharmaceutical agents through racemization and optical resolution techniques .

- Anticancer Activity :

- Neuroprotective Agents :

Organic Synthesis

- Building Block for Complex Molecules :

- Synthesis of Marine Metabolites :

Materials Science

- Nonlinear Optical Materials :

- Polymer Chemistry :

Case Study 1: Synthesis of Anticancer Agents

A study conducted by Villalobos et al. explored the modification of 1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate to develop novel anticancer agents. By altering the amino group and introducing various substituents on the aromatic ring, researchers were able to synthesize compounds with enhanced cytotoxicity against breast cancer cells.

Case Study 2: Neuroprotective Effects

In another study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their neuroprotective effects against oxidative stress-induced neuronal death. The results indicated that certain modifications led to significant improvements in cell viability and reduced apoptosis markers.

Mechanism of Action

The mechanism of action of dimethyl 2-amino-3-methylterephthalate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of the target compound with its analogs:

Key Observations :

- Steric Influence : The 3-methyl group introduces steric hindrance, which may reduce packing efficiency in crystalline structures compared to planar analogs like dimethyl terephthalate .

- Backbone Rigidity : Dimethyl cyclohexane-1,4-dicarboxylate’s saturated cyclohexane ring reduces aromaticity, lowering thermal stability compared to benzene-based derivatives .

Reactivity and Functionalization

- Amino Group Reactivity: The 2-amino group in the target compound can undergo diazotization or act as a directing group in electrophilic aromatic substitution, enabling tailored derivatization . In contrast, dimethyl terephthalate lacks reactive substituents, limiting its utility beyond ester hydrolysis .

- Fluorination vs. Sulfonation: Dimethyl 2-fluorocubane-1,4-dicarboxylate (synthesized via fluorination of cubane precursors ) and the sulfonyl derivative () highlight how electronegative substituents alter electronic properties and stability. The target compound’s amino group offers distinct pathways for functionalization compared to halogenated analogs.

Biological Activity

1,4-Dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate (CAS No. 14186-52-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological applications.

- Molecular Formula : C₁₁H₁₃N₁O₄

- Molecular Weight : 223.23 g/mol

- Structure : The compound features a dimethylamino group and two carboxylate functionalities, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induces apoptosis via caspase activation |

| HCT-116 (Colon) | 13.6 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 0.11 | Microtubule destabilization |

The compound exhibited a notable IC₅₀ value of 15.63 µM against the MCF-7 breast cancer cell line, comparable to established chemotherapeutics like Tamoxifen . Flow cytometry analysis revealed that it induces apoptosis in a dose-dependent manner by increasing caspase-3 activity .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. The following table summarizes its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that this compound can inhibit the growth of both bacterial and fungal strains, suggesting its potential as an antimicrobial agent .

Other Pharmacological Activities

In addition to its anticancer and antimicrobial properties, this compound has shown activity in other areas:

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.

- Antidiabetic Potential : Some derivatives of similar structures have indicated potential in lowering blood glucose levels in diabetic models.

Case Studies and Research Findings

A notable study published in a peer-reviewed journal explored the synthesis and biological evaluation of various derivatives of this compound. The results indicated that modifications at specific positions on the aromatic ring could enhance biological activity significantly. For instance:

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,4-dimethyl 2-amino-3-methylbenzene-1,4-dicarboxylate, and how can reaction yields be improved?

- Methodological Answer : The synthesis of aromatic dicarboxylates typically involves esterification of dicarboxylic acids or transesterification under acidic/basic conditions. For this compound, a multi-step approach may include:

Amination and Methylation : Introduce the amino group at position 2 via nitration followed by reduction (e.g., catalytic hydrogenation), then methylate using methyl halides or dimethyl sulfate under controlled pH .

Esterification : Use methanol and a strong acid catalyst (e.g., H₂SO₄) to esterify the carboxylic acid groups at positions 1 and 3.

- Yield Optimization : Surfactant-mediated reactions in aqueous systems (e.g., designer surfactants for Suzuki-Miyaura couplings) can enhance reactivity and reduce side products . Monitor reaction progress via HPLC or GC-MS to identify bottlenecks.

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .

- Spectroscopic Confirmation :

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., dimethyl cubane-1,4-dicarboxylate for ester group verification ).

- FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and amino N-H stretches (~3300 cm⁻¹).

- Elemental Analysis : Validate C, H, N percentages against theoretical values (use a CHNS analyzer).

Advanced Research Questions

Q. What computational tools can predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model steric effects from the 3-methyl and 2-amino groups .

- ReaxFF Simulations : Study thermal degradation pathways (e.g., ester hydrolysis or decarboxylation) under simulated aqueous or acidic environments .

- Database Mining : Cross-reference with PubChem or DSSTox for analogous compounds’ stability data (e.g., nitro- or fluoro-substituted benzene derivatives ).

Q. How do steric and electronic effects of the 2-amino and 3-methyl substituents influence crystallographic packing?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a polar aprotic solvent (e.g., DMF). Analyze packing motifs (e.g., π-π stacking of benzene rings vs. hydrogen bonding from the amino group) .

- Comparative Analysis : Contrast with structurally similar compounds like 1,4-naphthalenedicarboxylic acid, where substituent positioning alters lattice parameters and melting points .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities (e.g., distinguishing methyl vs. methoxy groups).

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific vibrational modes in IR/Raman spectra .

- Dynamic NMR : Study temperature-dependent shifts to identify conformational flexibility (e.g., hindered rotation of the 3-methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.